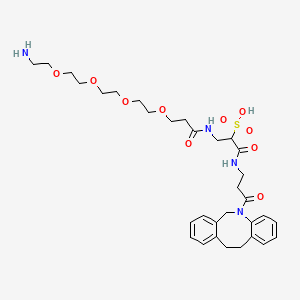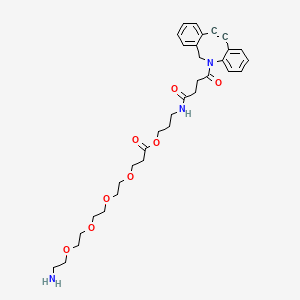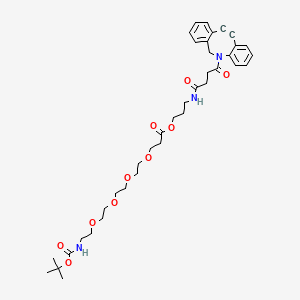
Dbco-peg10-dbco
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-PEG10-DBCO is a monodisperse click chemistry linker containing two terminal dibenzocyclooctyne (DBCO) groups with a hydrophilic polyethylene glycol (PEG) spacer arm. This compound is widely used in bioorthogonal chemistry due to its ability to react with azide-bearing compounds or biomolecules to form a stable triazole linkage without the need for a copper catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG10-DBCO involves the conjugation of DBCO groups to a PEG spacer. The reaction typically proceeds through the following steps:
Activation of PEG: The PEG spacer is activated using a suitable activating agent, such as N-hydroxysuccinimide (NHS) ester.
Conjugation with DBCO: The activated PEG is then reacted with DBCO under mild conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using NHS ester or other activating agents.
Large-Scale Conjugation: The activated PEG is reacted with DBCO in large reactors under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-PEG10-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly specific and efficient, making it ideal for bioorthogonal applications .
Common Reagents and Conditions
Reagents: Azide-bearing compounds or biomolecules.
Conditions: The reaction can be carried out in aqueous or organic solvents, depending on the solubility of the substrates. No copper catalyst is required, which makes the reaction biocompatible.
Major Products
The major product of the SPAAC reaction involving this compound is a stable triazole linkage, which is formed between the DBCO group and the azide group of the reacting compound .
Wissenschaftliche Forschungsanwendungen
DBCO-PEG10-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, for imaging and tracking studies.
Medicine: Utilized in the development of drug delivery systems and targeted therapies, including the synthesis of proteolysis-targeting chimeras (PROTACs) for selective protein degradation
Industry: Applied in the functionalization of surfaces and materials for various industrial applications.
Wirkmechanismus
DBCO-PEG10-DBCO exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group undergoes a cycloaddition reaction with azide-bearing compounds, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for precise conjugation of biomolecules without interfering with native biological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG5-DBCO: Similar to DBCO-PEG10-DBCO but with a shorter PEG spacer arm, which may affect its solubility and flexibility.
DBCO-PEG4-DBCO: Another variant with an even shorter PEG spacer, offering different solubility and reactivity profiles.
Uniqueness
This compound is unique due to its longer PEG spacer arm, which provides enhanced water solubility and membrane permeability. This makes it particularly suitable for applications requiring high solubility and biocompatibility .
Eigenschaften
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H74N4O14/c65-57(61-25-21-59(67)63-47-53-13-3-1-9-49(53)17-19-51-11-5-7-15-55(51)63)23-27-69-29-31-71-33-35-73-37-39-75-41-43-77-45-46-78-44-42-76-40-38-74-36-34-72-32-30-70-28-24-58(66)62-26-22-60(68)64-48-54-14-4-2-10-50(54)18-20-52-12-6-8-16-56(52)64/h1-16H,21-48H2,(H,61,65)(H,62,66) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWYKWQNOGPNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H74N4O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














